molecular formula C22H26N2O4S2 B1412273 tert-Butyl 2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate CAS No. 1422057-39-3

tert-Butyl 2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate

Cat. No. B1412273
M. Wt: 446.6 g/mol
InChI Key: CFPWOTOHSIAWSD-UHFFFAOYSA-N
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Description

“tert-Butyl 2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate” is a chemical compound with the CAS Number: 1422057-39-3. It has a molecular weight of 446.59 .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C22H26N2O4S2/c1-21(2,3)28-19(26)16-14-11-22(4,5)27-12-15(14)30-18(16)24-20(29)23-17(25)13-9-7-6-8-10-13/h6-10H,11-12H2,1-5H3,(H2,23,24,25,29) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 446.59 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.

Scientific Research Applications

Synthesis and Chemical Properties

  • tert-Butyl 2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate is related to the class of 2-amino-4H-pyrans, which are known for their biological activities and applications in anti-cancer, antihypertensive, and coronary dilating agents. These compounds also serve as important intermediates in organic synthesis. Efficient methods for synthesizing 2-amino-4H-pyran derivatives have been developed, indicating the compound's significance in chemical synthesis processes (Zonouzi, Kazemi, & Nezamabadi, 2006).

Organocatalysis

  • The compound has been synthesized using organocatalyzed methods. The synthesis involves the use of bifunctional noncovalent organocatalysts, resulting in the product as a racemic mixture. The structural confirmation of this synthesized compound was achieved through various spectroscopic methods, illustrating its importance in the field of organic chemistry and organocatalysis (Hozjan et al., 2023).

Stereoselective Synthesis

  • Stereoselective synthesis of compounds related to tert-Butyl 2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate has been achieved with complete stereoselectivity, highlighting its relevance in the development of stereospecific compounds. This stereoselectivity is crucial for creating compounds with specific three-dimensional arrangements, which is significant in drug design and synthesis (Giles et al., 1994).

NMR Spectroscopy and Conformational Analysis

  • The compound's analogs have been studied using NMR spectroscopy, providing insights into their molecular conformations. Such studies are essential for understanding the chemical behavior and potential applications of these compounds in various fields (Chmielewski, Jurczak, Zamojski, & Adamowicz, 1982).

Carbohydrate Synthesis

  • Research has been conducted on the synthesis of hexuronic acids (tert-butyl esters of methyl pyranosides) from related compounds, demonstrating its utility in the synthesis of complex carbohydrates. This synthesis process is important in the field of carbohydrate chemistry, which has applications in drug development and biochemical studies (Mieczkowski & Zamojski, 1977).

Application in Synthesis of New Chemical Entities

  • The compound and its derivatives have been used in the synthesis of new chemical entities, such as pyrano(thiopyrano)[4′,3′:4,5]thieno[2,3-d]pyrimidines. Such research is significant for discovering novel compounds with potential therapeutic applications (Oganisyan et al., 2001).

properties

IUPAC Name

tert-butyl 2-(benzoylcarbamothioylamino)-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S2/c1-21(2,3)28-19(26)16-14-11-22(4,5)27-12-15(14)30-18(16)24-20(29)23-17(25)13-9-7-6-8-10-13/h6-10H,11-12H2,1-5H3,(H2,23,24,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPWOTOHSIAWSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CO1)SC(=C2C(=O)OC(C)(C)C)NC(=S)NC(=O)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601102774
Record name 5H-Thieno[2,3-c]pyran-3-carboxylic acid, 2-[[(benzoylamino)thioxomethyl]amino]-4,7-dihydro-5,5-dimethyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601102774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate

CAS RN

1422057-39-3
Record name 5H-Thieno[2,3-c]pyran-3-carboxylic acid, 2-[[(benzoylamino)thioxomethyl]amino]-4,7-dihydro-5,5-dimethyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1422057-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Thieno[2,3-c]pyran-3-carboxylic acid, 2-[[(benzoylamino)thioxomethyl]amino]-4,7-dihydro-5,5-dimethyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601102774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate

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